3-Butyl-2-furan-2-yl-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method might include the reaction of 2-aminobenzamide with a butyl-substituted furan aldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The furan ring and butyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-FURYL-4(3H)-QUINAZOLINONE: Lacks the butyl group, which may affect its chemical properties and biological activities.
3-BUTYL-4(3H)-QUINAZOLINONE: Lacks the furan ring, which may influence its reactivity and applications.
2-(2-FURYL)-4(3H)-QUINAZOLINONE: Similar structure but without the butyl group, leading to different properties.
Uniqueness
3-BUTYL-2-(2-FURYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both the butyl group and the furan ring, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-butyl-2-(furan-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-2-3-10-18-15(14-9-6-11-20-14)17-13-8-5-4-7-12(13)16(18)19/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
ISQAJQYGABKBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC2=CC=CC=C2C1=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.